N-Boc-S-methyl-L-cysteine
Overview
Description
N-Boc-S-methyl-L-cysteine is a compound used in the synthesis of potential inhibitors of glycosphingolipid biosynthesis . It is also known as Boc-L-Cys(Me)-OH .
Synthesis Analysis
N-Boc-S-methyl-L-cysteine is an educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis . It can be used in the synthesis of peptides and proteins containing cysteine residues, which can further be converted to dehydroalanine .Molecular Structure Analysis
The molecular formula of N-Boc-S-methyl-L-cysteine is C9H17NO4S . The molecular weight is 235.30 g/mol .Chemical Reactions Analysis
N-Boc-S-methyl-L-cysteine is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . It is also used as an educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis .Physical And Chemical Properties Analysis
N-Boc-S-methyl-L-cysteine is a solid compound . It has a molecular weight of 235.30 g/mol .Scientific Research Applications
Peptide Synthesis and Nanoarchitectures : A study by Banerji et al. (2016) discusses the synthesis of a tripeptide containing N-Boc-protected cysteine, which forms nanoarchitectures and demonstrates potential cytotoxicity towards cancer cell lines, indicating its use in therapeutics (Banerji, Chatterjee, Prodhan, & Chaudhuri, 2016).
Synthesis of Enantiopure Alliin Analogues : Aversa et al. (2005) utilized N-(tert-butoxycarbonyl)-L-cysteine in the synthesis of biologically active sulfoxides, highlighting its role in producing compounds with medicinal properties (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).
Molecular Structure Analysis : The crystal structure and conformation of a related compound, N-(t-Butoxycarbonyl)-L-Alanyl-S-Benzyl-L-Cysteine, were analyzed by Sukumar et al. (1994), contributing to the understanding of peptide structures (Sukumar, Ponnuswamy, & Jayakumar, 1994).
Inhibition of Cathepsin L : Vičík et al. (2006) studied N-Boc-protected cysteine derivatives as inhibitors of cathepsin L, an enzyme involved in various diseases, suggesting therapeutic applications (Vičík et al., 2006).
Protection and Activation of Thiol Function : Matsueda et al. (1981) reported the use of N-Boc-Cys derivatives for protecting and activating thiol functions in peptide chemistry, an essential aspect of peptide synthesis (Matsueda, Kimura, Kaiser, & Matsueda, 1981).
Synthesis of Peptide Nucleic Acid Monomers : Tang et al. (2012) described the synthesis of a non-classical peptide nucleic acid monomer using N-Boc-L-cysteine, highlighting its role in nucleic acid chemistry (Tang, Tang, Wang, Luo, & Yang, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDQTEFRLDDJAM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427013 | |
Record name | N-Boc-S-methyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-S-methyl-L-cysteine | |
CAS RN |
16947-80-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-methyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16947-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-S-methyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.